Biological activity of "3-Oxopiperazine-1-sulfonamide"
Biological activity of "3-Oxopiperazine-1-sulfonamide"
An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of the 3-Oxopiperazine-1-sulfonamide Scaffold
Authored by a Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable capacity for interaction with a diverse array of biological targets. The piperazine ring, often in concert with other pharmacologically active moieties, is a cornerstone of modern drug discovery. This guide delves into the specific, yet broadly significant, world of the 3-Oxopiperazine-1-sulfonamide core. While direct and extensive biological profiling of this parent compound is not widely documented in public literature, its role as a critical synthetic intermediate and the well-established activities of its derivatives provide a compelling narrative of its potential.
This document is structured not as a rigid review but as a logical exploration for the research scientist. We will first examine the known utility of 3-Oxopiperazine-1-sulfonamide as a foundational building block in the synthesis of potent chemokine receptor modulators. Subsequently, we will synthesize evidence from structurally related compounds to illuminate its latent potential in other therapeutic areas, most notably as an inhibitor of Dipeptidyl peptidase-IV (DPP-IV). Finally, we will provide robust, field-tested experimental protocols to empower researchers to further investigate this promising scaffold.
The 3-Oxopiperazine-1-sulfonamide Core: A Structural Overview
The 3-Oxopiperazine-1-sulfonamide molecule integrates two key pharmacophores: the six-membered heterocyclic piperazine ring and an exocyclic sulfonamide group. The piperazine moiety is a common feature in numerous approved drugs, valued for its ability to confer aqueous solubility and its two nitrogen atoms that can be functionalized to modulate basicity and engage in hydrogen bonding with biological targets.[1][2][3] The sulfonamide group is a well-known bioisostere of a carboxylic acid and is a critical component of many antibacterial, diuretic, and anticancer agents.[2][3] The presence of a ketone at the 3-position of the piperazine ring introduces a polar, hydrogen bond-accepting feature, further diversifying its potential interactions.
Established Role: A Key Intermediate in the Synthesis of Chemokine Receptor Modulators
The most definitive role for 3-Oxopiperazine-1-sulfonamide in the public domain is as a synthetic intermediate for the creation of pyrimidine sulphonamide derivatives.[4][5] These derivatives have been developed as modulators of chemokine receptors, which are crucial players in the inflammatory cascade.
The Significance of Chemokine Receptors
Chemokines are a family of small cytokines that direct the migration of leukocytes to sites of inflammation and are implicated in a wide range of diseases, including autoimmune disorders like rheumatoid arthritis, allergic diseases such as asthma, and atherosclerosis.[4][5] G protein-coupled receptors (GPCRs) on the surface of immune cells, such as CCR1, CCR2, CXCR1, and CXCR3, mediate the actions of these chemokines.[4] Therefore, molecules that can modulate the activity of these receptors are highly sought after as potential therapeutic agents.
Synthetic Pathway and Mechanism of Action
Patents describe the use of 3-Oxopiperazine-1-sulfonamide as a nucleophile that can be reacted with substituted pyrimidines to generate the final chemokine receptor modulating compounds.[4][5] The sulfonamide nitrogen of the 3-oxopiperazine core is typically protected and then deprotected to allow for further functionalization, or the secondary amine within the piperazine ring is used for coupling.
The following diagram illustrates the general principle of using this scaffold in the synthesis of a therapeutic agent that modulates chemokine signaling.
Caption: Mechanism of DPP-IV inhibition for glycemic control.
Antimicrobial and Antifungal Potential
The piperazine nucleus is a component of various antimicrobial and antifungal agents. [2][6]Studies have shown that substituted piperazine derivatives exhibit significant activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans and Aspergillus niger. [6]Given that the sulfonamide moiety itself is the basis for sulfa drugs, the first class of effective antibacterial agents, the combination present in 3-oxopiperazine-1-sulfonamide makes it a compelling candidate for antimicrobial screening.
Experimental Protocols
To facilitate further research into the 3-Oxopiperazine-1-sulfonamide scaffold, the following detailed protocols are provided.
Protocol for Synthesis of a Pyrimidine Sulphonamide Derivative
This protocol is a representative example based on methodologies described in the patent literature for synthesizing chemokine receptor modulators from the title compound. [4][5] Objective: To couple 3-Oxopiperazine-1-sulfonamide with a substituted pyrimidine.
Materials:
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3-Oxopiperazine-1-sulfonamide
-
4-chloro-2-[[(2,3-difluorophenyl)methyl]thio]-6-methoxypyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
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Cesium Carbonate (Cs₂CO₃)
-
Nitrogen gas supply
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Round-bottom flask, magnetic stirrer, heating mantle
-
Ethyl acetate (EtOAc), isohexane for chromatography
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-Oxopiperazine-1-sulfonamide (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add Cesium Carbonate (1.5 eq) to the mixture.
-
Addition of Electrophile: Add the 4-chloro-2-[[(2,3-difluorophenyl)methyl]thio]-6-methoxypyrimidine (1.1 eq) to the stirring solution.
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Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in isohexane (e.g., 1:1 mixture) to yield the pure product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for In Vitro DPP-IV Inhibition Assay
This protocol provides a standard method to screen for DPP-IV inhibitory activity.
Objective: To determine the percentage inhibition of DPP-IV by a test compound.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-p-nitroanilide (G-p-NA)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (3-Oxopiperazine-1-sulfonamide or its derivatives) dissolved in DMSO
-
Positive control (e.g., Sitagliptin)
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96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation: Prepare working solutions of the DPP-IV enzyme and substrate in Tris-HCl buffer. Prepare serial dilutions of the test compound and positive control.
-
Assay Plate Setup:
-
Blank wells: Add buffer only.
-
Control wells (100% activity): Add buffer, DMSO (vehicle control), and DPP-IV enzyme.
-
Test compound wells: Add buffer, test compound at various concentrations, and DPP-IV enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the DPP-IV substrate (G-p-NA) to all wells except the blank to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37 °C for 30-60 minutes. The enzyme will cleave the substrate, releasing p-nitroanilide, which is yellow.
-
Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100
-
Plot the % inhibition against the compound concentration to determine the IC₅₀ value.
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Conclusion and Future Directions
The 3-Oxopiperazine-1-sulfonamide scaffold represents a molecule of significant, if currently under-explored, potential. Its established use as a precursor to potent chemokine receptor modulators confirms its value in constructing complex, biologically active molecules. Furthermore, compelling evidence from structurally related compounds strongly indicates a high probability of activity in other therapeutic domains, particularly as an inhibitor of DPP-IV for the management of type 2 diabetes and potentially as an antimicrobial agent.
Future research should focus on two key areas:
-
Direct Biological Screening: The parent 3-Oxopiperazine-1-sulfonamide compound should be subjected to a broad panel of biological assays, including DPP-IV inhibition and antimicrobial screening, to establish its intrinsic activity profile.
-
Library Synthesis and SAR Studies: A library of derivatives should be synthesized by functionalizing the secondary amine of the piperazine ring. This will allow for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity for identified biological targets.
This guide provides the foundational knowledge and practical methodologies for researchers to unlock the full therapeutic potential of this versatile and promising chemical scaffold.
References
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Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]
-
Ayurveda Journals. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]
-
ResearchGate. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
- Google Patents. (2010).
-
Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal chemistry (Los Angeles, Calif.), 6(4), 257-263. [Link]
-
Semantic Scholar. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. [Link]
- Google Patents. (2013).
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